molecular formula C16H12BrN3O2 B2616856 N-({[2,3'-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide CAS No. 1903677-90-6

N-({[2,3'-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide

Cat. No.: B2616856
CAS No.: 1903677-90-6
M. Wt: 358.195
InChI Key: ZZUSGIQRBLHZIE-UHFFFAOYSA-N
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Description

N-({[2,3’-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide is a complex organic compound that features a bipyridine moiety and a bromofuran carboxamide group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine unit is known for its strong coordination properties with metal ions, making it a valuable ligand in coordination chemistry.

Mechanism of Action

Target of Action

Bipyridine compounds, which are structurally related to this compound, are known to strongly coordinate with metal centers . This suggests that N-({[2,3’-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide may also interact with metal ions or metal-containing proteins in biological systems.

Mode of Action

It is plausible that the compound interacts with its targets through the bipyridine moiety, which is known to form stable complexes with metal ions . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-({[2,3’-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide. Factors such as pH, temperature, and the presence of other chemicals could potentially affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the bipyridine derivative. One common method is the Suzuki coupling reaction, which is widely used for constructing C(sp2)–C(sp2) bonds. This reaction involves the coupling of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of homogeneous or heterogeneous catalytic systems, as well as alternative pathways involving sulfur and phosphorus compounds to overcome challenges associated with traditional catalysis methods .

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can produce various substituted furan derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2,3’-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide is unique due to the presence of both the bipyridine and bromofuran moieties, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

5-bromo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-15-4-3-14(22-15)16(21)20-9-11-5-7-19-13(8-11)12-2-1-6-18-10-12/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUSGIQRBLHZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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